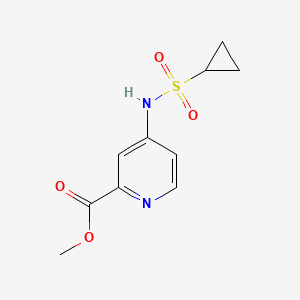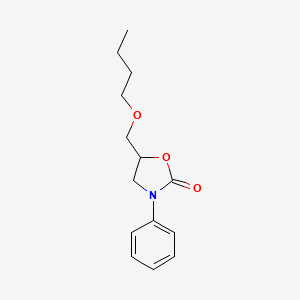
5-(Butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound consists of an oxazolidinone ring substituted with a butoxymethyl group and a phenyl group, which imparts unique chemical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-1,3-oxazolidin-2-one with butoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
5-(Butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the butoxymethyl group, where nucleophiles like amines or thiols replace the butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized oxazolidinone derivatives.
Reduction: Reduced oxazolidinone derivatives.
Substitution: Substituted oxazolidinone derivatives with various functional groups.
科学研究应用
5-(Butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(Butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins required for bacterial growth and survival.
相似化合物的比较
Similar Compounds
3-Phenyl-1,3-oxazolidin-2-one: Lacks the butoxymethyl group, making it less versatile in certain chemical reactions.
5-(Methoxymethyl)-3-phenyl-1,3-oxazolidin-2-one: Similar structure but with a methoxymethyl group instead of butoxymethyl, leading to different reactivity and properties.
5-(Ethoxymethyl)-3-phenyl-1,3-oxazolidin-2-one: Contains an ethoxymethyl group, which affects its solubility and reactivity compared to the butoxymethyl derivative.
Uniqueness
5-(Butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one is unique due to the presence of the butoxymethyl group, which enhances its solubility in organic solvents and provides additional sites for chemical modification. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
5-(butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO3/c1-2-3-9-17-11-13-10-15(14(16)18-13)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
InChI 键 |
GYXMBHZNVGPPHV-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCC1CN(C(=O)O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


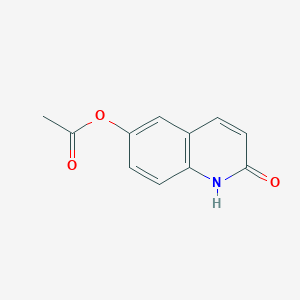
![1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13894437.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)

![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)
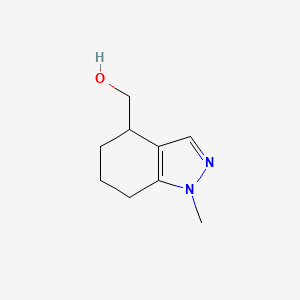
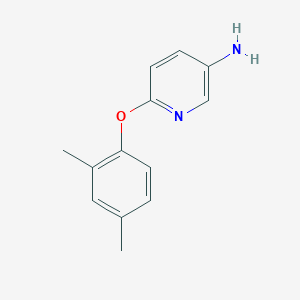
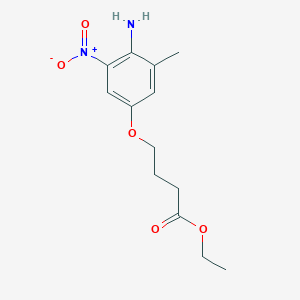

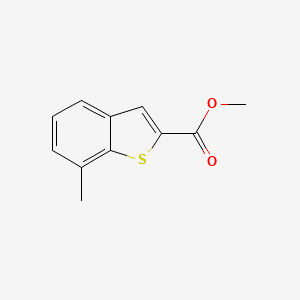

![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
